molecular formula C12H13NO B046742 N-(1-Naphthalen-2-yl-ethyl)hydroxylamine CAS No. 111525-02-1

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine

Cat. No.: B046742
CAS No.: 111525-02-1
M. Wt: 187.24 g/mol
InChI Key: FXXGFKZGWPEIDO-UHFFFAOYSA-N
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Description

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine is an organic compound with the molecular formula C12H13NO. It is characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to a hydroxylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthyl ethyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous medium at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions, purification processes, and ensuring safety and environmental compliance during production .

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Naphthalen-2-yl-ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways. Specific pathways and targets depend on the context of its use, such as in biochemical assays or pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Naphthalen-1-yl-ethyl)hydroxylamine
  • N-(2-Naphthalen-2-yl-ethyl)hydroxylamine
  • N-(1-Phenyl-ethyl)hydroxylamine

Uniqueness

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research purposes .

Biological Activity

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine is a compound of significant interest in biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxylamine functional group attached to a naphthalene ring. Its chemical formula is C_{12}H_{13}N_{1}O_{1}, indicating it contains carbon, hydrogen, nitrogen, and oxygen. The compound's lipophilic nature suggests good absorption and distribution in biological systems, which is crucial for its bioactivity.

Biochemical Pathways

Naphthalene derivatives have been implicated in several biological processes, including:

  • Signal Transduction : Potential activation of transcription factors like Nrf2, which regulates detoxifying enzymes and is involved in oxidative stress responses .
  • Enzyme Inhibition : Similar compounds exhibit inhibitory effects on various enzymes, suggesting potential applications in cancer therapy and inflammation management .
  • Receptor Modulation : The compound may interact with cellular receptors, influencing physiological responses.

Biological Effects

Research indicates that naphthalene derivatives can exhibit a range of biological activities:

  • Antioxidant Activity : Compounds like this compound may protect cells from oxidative damage by scavenging free radicals.
  • Anti-inflammatory Effects : Activation of Nrf2 can lead to the expression of anti-inflammatory genes, suggesting therapeutic potential in inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that structural modifications in naphthalene derivatives can enhance cytotoxicity against cancer cells .

Data Tables

Biological ActivityReferenceObservations
Antioxidant Induces Nrf2 activation, enhancing cellular defense mechanisms.
Anti-inflammatory Modulates inflammatory pathways through enzyme inhibition.
Anticancer Exhibits cytotoxic effects in various cancer cell lines.

Case Studies

  • Activation of Nrf2 : A study explored the activation of Nrf2 by naphthalene derivatives, demonstrating their potential as non-electrophilic activators with low toxicity profiles. The compound exhibited an IC50 value of 61 nM in fluorescence assays, indicating strong bioactivity .
  • Cytotoxicity Assessment : Research on structurally similar compounds showed enhanced antiproliferative effects against breast and cervical cancer cell lines. The introduction of specific functional groups was found to significantly increase their cytotoxicity compared to standard chemotherapeutics like bleomycin .
  • Oxidative Stress Response : Investigations into the antioxidative properties highlighted the role of hydroxylamine groups in scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Properties

IUPAC Name

N-(1-naphthalen-2-ylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXGFKZGWPEIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443689
Record name N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111525-02-1
Record name N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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